molecular formula C24H29N3O3 B11694583 N-[4-(diethylamino)phenyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-[4-(diethylamino)phenyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11694583
M. Wt: 407.5 g/mol
InChI Key: ODYFMVPOLQSSRU-UHFFFAOYSA-N
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Description

N-[4-(DIETHYLAMINO)PHENYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a synthetic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIETHYLAMINO)PHENYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Isoindole Moiety: The isoindole component can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Attachment of the Hexanamide Chain: The hexanamide chain can be introduced via an amide coupling reaction, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the diethylamino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIETHYLAMINO)PHENYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: The aromatic and heterocyclic components can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-(DIETHYLAMINO)PHENYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-[4-(DIETHYLAMINO)PHENYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide
  • 4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl]ethenyl]-N,N-diethylaniline

Uniqueness

N-[4-(DIETHYLAMINO)PHENYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C24H29N3O3/c1-3-26(4-2)19-15-13-18(14-16-19)25-22(28)12-6-5-9-17-27-23(29)20-10-7-8-11-21(20)24(27)30/h7-8,10-11,13-16H,3-6,9,12,17H2,1-2H3,(H,25,28)

InChI Key

ODYFMVPOLQSSRU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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